molecular formula C9H11NO5S B13612749 Methyl2-hydroxy-4-methanesulfonamidobenzoate

Methyl2-hydroxy-4-methanesulfonamidobenzoate

Cat. No.: B13612749
M. Wt: 245.25 g/mol
InChI Key: QYPDHCHCOWWYES-UHFFFAOYSA-N
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Description

Methyl2-hydroxy-4-methanesulfonamidobenzoate is an organic compound with a complex structure that includes a benzoate core substituted with hydroxyl and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-hydroxy-4-methanesulfonamidobenzoate typically involves the esterification of 2-hydroxy-4-methanesulfonamidobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-hydroxy-4-methanesulfonamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl2-hydroxy-4-methanesulfonamidobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-hydroxy-4-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfamethoxazole and sulfadiazine.

    Benzoates: Compounds with a benzoate core, such as methyl benzoate and ethyl benzoate.

Uniqueness

Methyl2-hydroxy-4-methanesulfonamidobenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 2-hydroxy-4-(methanesulfonamido)benzoate

InChI

InChI=1S/C9H11NO5S/c1-15-9(12)7-4-3-6(5-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3

InChI Key

QYPDHCHCOWWYES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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